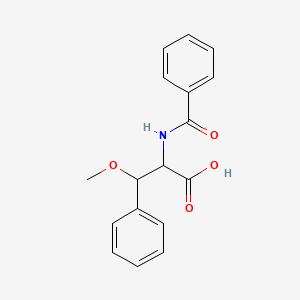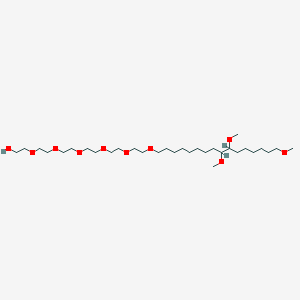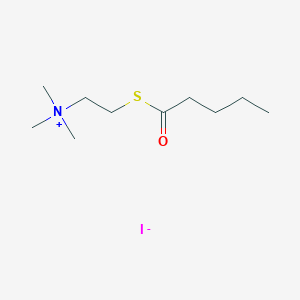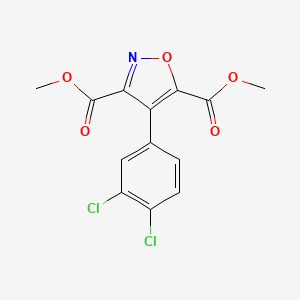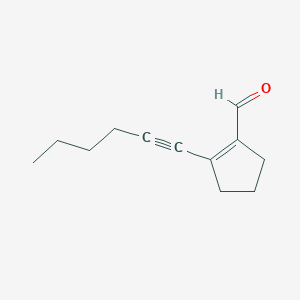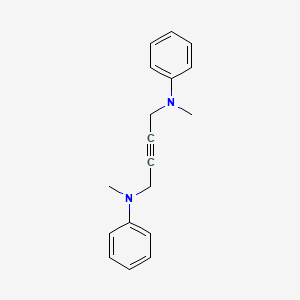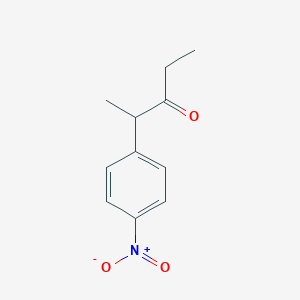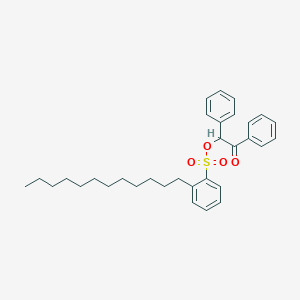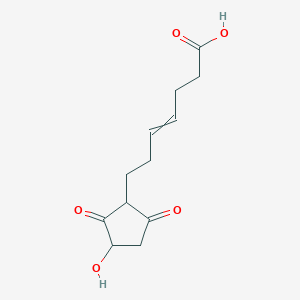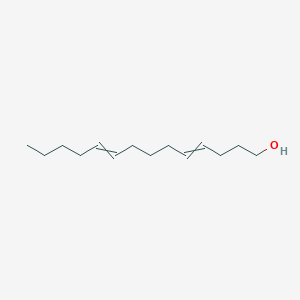![molecular formula C15H13NO5S B14326161 Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108620-51-5](/img/structure/B14326161.png)
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound known for its unique structure and properties It is a derivative of acetamide, where the acetamide group is attached to a fluorenyl ring system with a sulfooxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of 2-acetamidofluorene with sulfur trioxide or chlorosulfonic acid to introduce the sulfooxy group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfooxy group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted fluorenyl compounds.
Aplicaciones Científicas De Investigación
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The fluorenyl ring system provides a rigid framework that enhances its stability and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamidofluorene: A related compound without the sulfooxy group, used in similar research applications.
N-(3-(sulfooxy)phenyl)acetamide: Another sulfooxy-substituted acetamide with different structural features.
Uniqueness
Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]- is unique due to the presence of both the fluorenyl ring system and the sulfooxy group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
108620-51-5 |
|---|---|
Fórmula molecular |
C15H13NO5S |
Peso molecular |
319.3 g/mol |
Nombre IUPAC |
(2-acetamido-9H-fluoren-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-14-7-11-6-10-4-2-3-5-12(10)13(11)8-15(14)21-22(18,19)20/h2-5,7-8H,6H2,1H3,(H,16,17)(H,18,19,20) |
Clave InChI |
PWCVFWRSXVXAFA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C2C(=C1)CC3=CC=CC=C32)OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


